molecular formula C12H14N2O3S B5357412 methyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate

methyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B5357412
M. Wt: 266.32 g/mol
InChI Key: SZGVOSLMLBHQDE-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C12H14N2O3S and its molecular weight is 266.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 266.07251349 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Interactions

  • Synthesis Techniques : Methyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate and its variants have been synthesized through various methods. For example, Kostenko et al. (2008) reported its synthesis by reacting 2(1H)-thioxopyridine-3-carbonitrile with other compounds in the presence of KOH. This research illustrates a method for creating this compound for further study and application (Kostenko, Kaigorodova, & Konyushkin, 2008).
  • Interaction with Other Compounds : The interaction of this compound with other chemicals, such as Raney nickel, has been studied to understand its chemical behavior and potential applications. For instance, boiling it with Raney nickel can result in different compounds depending on the reaction conditions, showcasing its reactivity and potential for producing various derivatives (Kostenko, Kaigorodova, & Konyushkin, 2008).

Potential Biological and Pharmacological Activities

  • Tumor Cell Growth Inhibition : Research has been conducted on the potential of this compound to inhibit tumor cell growth. Queiroz et al. (2011) explored its effects on human tumor cell lines, revealing its potential in cancer research. This study highlights the compound's capability in altering cell cycle distribution and inducing apoptosis in certain cell lines (Queiroz, Calhelha, Vale-Silva, Pinto, Almeida, & Vasconcelos, 2011).
  • Allosteric Modulation of Receptors : Valant et al. (2012) studied a related molecule for its allosteric modulation effects on muscarinic acetylcholine receptors. Such research opens up possibilities for this compound in neuroscience and pharmacology, particularly in understanding receptor interactions and drug development (Valant, Felder, Sexton, & Christopoulos, 2012).

Agricultural Applications

  • Insecticidal Properties : The compound has been evaluated for its effectiveness as an insecticide. Bakhite et al. (2014) synthesized pyridine derivatives and tested their toxicity against certain aphids, showing its potential use in agricultural pest control (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Properties

IUPAC Name

methyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-6-4-7(5-16-2)8-9(13)10(12(15)17-3)18-11(8)14-6/h4H,5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGVOSLMLBHQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)OC)N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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